

Spectroscopic Characterization of (S)-1-(2-Nitrophenyl)ethanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-1-(2-Nitrophenyl)ethanamine hydrochloride

Cat. No.: B1604374

[Get Quote](#)

Introduction

(S)-1-(2-Nitrophenyl)ethanamine hydrochloride is a chiral amine of significant interest in synthetic organic chemistry and drug discovery. Its structural features, comprising a stereogenic center, an aromatic nitro group, and an amine hydrochloride salt, give rise to a unique spectroscopic fingerprint. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While a complete, publicly available experimental dataset for this specific molecule is not readily available, this document will leverage data from structurally analogous compounds and fundamental spectroscopic principles to provide a robust predictive analysis. This approach is designed to equip researchers, scientists, and drug development professionals with the knowledge to identify, characterize, and utilize this compound in their work.

The hydrochloride salt form of the amine is often employed to improve its stability and solubility in polar solvents, a common practice in pharmaceutical development. The presence of the hydrochloride will have a discernible effect on the spectroscopic data, particularly in the NMR and IR spectra, which will be discussed in the relevant sections.

Molecular Structure and Key Features

The structure of **(S)-1-(2-Nitrophenyl)ethanamine hydrochloride** is characterized by a benzene ring substituted with a nitro group at the 2-position and an (S)-1-aminoethyl group at the 1-position. The amine is protonated to form the hydrochloride salt.

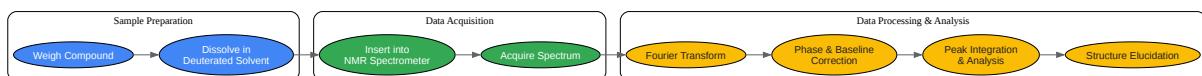
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **(S)-1-(2-Nitrophenyl)ethanamine hydrochloride**, both ^1H and ^{13}C NMR will provide critical information about the connectivity and chemical environment of the atoms.

^1H NMR Spectroscopy

Expected ^1H NMR Data (Predicted)

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
CH_3	~1.6-1.8	Doublet	~7	3H
CH	~4.8-5.0	Quartet	~7	1H
Ar-H	~7.5-8.2	Multiplet	-	4H
NH_3^+	~8.5-9.5	Broad Singlet	-	3H


Interpretation and Rationale for Experimental Choices:

The predicted ^1H NMR spectrum reveals several key features. The methyl protons (CH_3) are expected to appear as a doublet due to coupling with the adjacent methine proton. The methine proton (CH), being attached to both the chiral center and the nitrogen-bearing carbon, will likely resonate as a quartet, coupled to the three methyl protons. The aromatic protons (Ar-H) will present as a complex multiplet in the downfield region, characteristic of a substituted benzene ring. The ortho-position of the nitro group will significantly influence the chemical shifts of the adjacent aromatic protons. Finally, the ammonium protons (NH_3^+) of the hydrochloride salt are expected to be significantly deshielded and will likely appear as a broad singlet due to rapid exchange with any residual water in the NMR solvent and quadrupolar broadening from the nitrogen atom.

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **(S)-1-(2-Nitrophenyl)ethanamine hydrochloride** in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical; DMSO-d₆ is often preferred for amine salts as it can slow down the N-H proton exchange, potentially allowing for the observation of coupling to adjacent protons.
- Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
- Data Acquisition: Acquire a standard one-dimensional ^1H NMR spectrum.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

Workflow for ^1H NMR Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for acquiring and analyzing a ^1H NMR spectrum.

^{13}C NMR Spectroscopy

Expected ^{13}C NMR Data (Predicted)

Carbon	Chemical Shift (δ , ppm)
CH_3	~18-22
CH	~50-55
Ar-C (quaternary)	~140-150
Ar-CH	~124-135

Interpretation and Rationale:

The methyl carbon (CH_3) is expected to be in the typical aliphatic region. The methine carbon (CH), being directly attached to the electron-withdrawing ammonium group, will be deshielded and appear further downfield. The aromatic carbons will be spread over a range of chemical shifts. The carbon bearing the nitro group will be significantly deshielded, while the other aromatic carbons will have shifts influenced by both the nitro and the aminoethyl substituents. The presence of distinct signals for each aromatic carbon can confirm the ortho-substitution pattern.

Experimental Protocol: ^{13}C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ^1H NMR spectroscopy.
- Instrument Setup: Utilize the same NMR spectrometer.
- Data Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum. For distinguishing between CH, CH_2 , and CH_3 groups, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed.
- Data Processing: Process the data similarly to the ^1H NMR spectrum.

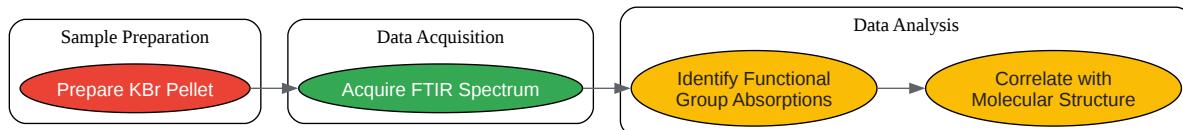
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **(S)-1-(2-Nitrophenyl)ethanamine hydrochloride** will be characterized by absorptions corresponding to the amine salt, the nitro group, and the aromatic ring.

Expected IR Data (Predicted)

Functional Group	Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (NH ₃ ⁺)	3200-2800	Strong, Broad
C-H Stretch (Aromatic)	3100-3000	Medium
C-H Stretch (Aliphatic)	3000-2850	Medium
N-O Stretch (Asymmetric)	1550-1510	Strong
N-H Bend (NH ₃ ⁺)	1600-1500	Medium
N-O Stretch (Symmetric)	1370-1330	Strong
C-N Stretch	1250-1020	Medium
C=C Stretch (Aromatic)	1600-1450	Medium

Interpretation and Rationale:


The most prominent feature in the IR spectrum will be the strong, broad absorption of the N-H stretch of the ammonium salt (NH₃⁺). This broadness is due to hydrogen bonding. The asymmetric and symmetric N-O stretches of the nitro group are expected to be strong and sharp, providing clear evidence for this functional group. The various C-H stretches for the aromatic and aliphatic portions of the molecule will also be present. The N-H bending vibration of the ammonium group and the aromatic C=C stretching vibrations will appear in the fingerprint region.

Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** Prepare a solid sample as a potassium bromide (KBr) pellet. Grind a small amount of the compound with dry KBr powder and press it into a thin, transparent disk.
- **Instrument Setup:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow for IR Spectroscopy Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for acquiring and analyzing an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Expected Mass Spectrometry Data (Predicted)

Ion	m/z (Predicted)
[M+H] ⁺ (of free base)	167.08
[M-CH ₃] ⁺ (of free base)	152.06
[C ₇ H ₆ NO ₂] ⁺	136.04

Interpretation and Rationale:

In a typical electrospray ionization (ESI) mass spectrum, the protonated molecule of the free base, [M+H]⁺, is expected to be the base peak. The molecular weight of the free base (S)-1-(2-Nitrophenyl)ethanamine is 166.18 g/mol. Therefore, the [M+H]⁺ ion would have an m/z of approximately 167.08. Fragmentation of the parent ion is likely to occur, with a common

fragmentation pathway being the loss of a methyl radical to give the $[M-CH_3]^+$ ion. Another plausible fragmentation would be the cleavage of the C-C bond between the ethyl group and the aromatic ring, leading to a fragment with the structure $[C_7H_6NO_2]^+$.

Experimental Protocol: Mass Spectrometry

- **Sample Preparation:** Dissolve a small amount of the compound in a suitable solvent, such as methanol or acetonitrile.
- **Instrument Setup:** Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
- **Data Acquisition:** Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic characterization of **(S)-1-(2-Nitrophenyl)ethanamine hydrochloride** provides a detailed picture of its molecular structure. While experimental data for this specific compound is not widely published, a thorough analysis based on the principles of NMR, IR, and MS, and comparison with related compounds, allows for a confident prediction of its spectral properties. This guide serves as a valuable resource for researchers working with this and similar chiral nitroaromatic amines, aiding in their synthesis, purification, and application in various scientific endeavors.

- To cite this document: BenchChem. [Spectroscopic Characterization of (S)-1-(2-Nitrophenyl)ethanamine Hydrochloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1604374#spectroscopic-data-for-s-1-2-nitrophenyl-ethanamine-hydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com